molecular formula C7H10O4 B6613659 2-cyclobutylpropanedioic acid CAS No. 4415-79-6

2-cyclobutylpropanedioic acid

Cat. No. B6613659
CAS RN: 4415-79-6
M. Wt: 158.15 g/mol
InChI Key: FAMILBFBZCRHRZ-UHFFFAOYSA-N
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Description

2-Cyclobutylpropanedioic acid (2-CBD) is a cyclic dicarboxylic acid composed of two cyclobutane rings connected by a central carbon atom. It is a naturally occurring compound found in the human body, as well as in some plant species. 2-CBD has been studied extensively due to its potential applications in medicine and biochemistry. It has been proposed to have a variety of therapeutic and pharmacological effects, including antiviral, antibacterial, antifungal, and anti-inflammatory properties. In addition, 2-CBD has also been found to be a useful tool in the study of biochemical and physiological processes. In

Scientific Research Applications

2-cyclobutylpropanedioic acid has been studied extensively due to its potential applications in medicine and biochemistry. It has been proposed to have a variety of therapeutic and pharmacological effects, including antiviral, antibacterial, antifungal, and anti-inflammatory properties. In addition, this compound has also been found to be a useful tool in the study of biochemical and physiological processes. For example, this compound has been used to study the effects of certain drugs on the human body, as well as the effects of certain hormones on the body.

Mechanism of Action

The exact mechanism of action of 2-cyclobutylpropanedioic acid is not yet fully understood. However, it is believed that this compound acts by binding to specific receptors in the body and activating certain signaling pathways. In particular, this compound has been found to bind to the G-protein coupled receptor (GPCR) family of receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells, as well as to reduce inflammation and improve wound healing. In addition, this compound has been found to have antioxidant, antifungal, and antibacterial properties, and has been shown to inhibit the growth of certain pathogens. Furthermore, this compound has also been found to be beneficial in the treatment of certain neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

2-cyclobutylpropanedioic acid has several advantages and limitations for laboratory experiments. One advantage of this compound is that it can be synthesized in a laboratory setting, allowing for the study of its effects in a controlled environment. Furthermore, this compound has been found to be relatively stable and can be stored for long periods of time without significant degradation. However, this compound is also limited in that it is not as soluble in water as other compounds, making it difficult to study its effects in aqueous solutions.

Future Directions

There are a number of possible future directions for 2-cyclobutylpropanedioic acid research. One potential area of study is the development of new synthesis methods for this compound, such as the use of enzymes or other catalysts to increase the efficiency and yield of the synthesis process. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic applications. Finally, further research into the mechanism of action of this compound could lead to the development of new drugs or treatments targeting specific pathways in the body.

Synthesis Methods

2-cyclobutylpropanedioic acid can be synthesized through a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis is the most common method of synthesis and involves the use of chemical reagents to form the desired compound. Enzymatic synthesis involves the use of enzymes to catalyze the chemical reaction, while microbial fermentation involves the use of microorganisms to produce the desired compound. All of these methods have been found to be successful in producing this compound in a laboratory setting.

properties

IUPAC Name

2-cyclobutylpropanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(9)5(7(10)11)4-2-1-3-4/h4-5H,1-3H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMILBFBZCRHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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